BMS-299897 Demonstrates 15-Fold APP/Notch Selectivity in Direct HEK293 Cell-Based Assay
BMS-299897 selectively inhibits gamma-secretase cleavage of the amyloid precursor protein (APP) carboxy-terminal fragment (CTF) over the Notch-1 CTF. In a direct cellular assay using HEK293 cells expressing both APPSW CTF and murine ΔE-Notch, BMS-299897 inhibited APP CTF processing with an IC50 of 7.1 nM, compared to 105.9 nM for Notch-1 CTF processing, yielding a 15-fold selectivity window [1]. This selectivity profile contrasts with less selective gamma-secretase inhibitors like DAPT, which has been reported to exhibit lower APP/Notch discrimination in comparable cellular systems, thereby increasing the risk of Notch-mediated toxicity in vivo [2].
| Evidence Dimension | APP CTF vs. Notch-1 CTF cleavage inhibition (IC50) |
|---|---|
| Target Compound Data | APP CTF IC50 = 7.1 nM; Notch-1 CTF IC50 = 105.9 nM |
| Comparator Or Baseline | DAPT: Reported to exhibit lower APP/Notch selectivity ratio in similar cellular assays [2] |
| Quantified Difference | 15-fold selectivity for APP over Notch; DAPT selectivity ratio not specified but lower |
| Conditions | HEK293 cells expressing APPSW CTF and murine ΔE-Notch [1] |
Why This Matters
This quantified 15-fold selectivity window is a critical differentiator for researchers who require gamma-secretase inhibition in vivo without confounding Notch-mediated gastrointestinal and immunological toxicities, enabling cleaner phenotypic interpretation in chronic disease models.
- [1] Barten, D.M., Guss, V.L., Corsa, J.A., Loo, A., Hansel, S.B., Zheng, M., Munoz, B., Srinivasan, K., Wang, B., Robertson, B.J., Polson, C.T., Wang, J., Roberts, S.B., Hendrick, J.P., Anderson, J.J., Loy, J.K., Denton, R., Verdoorn, T.A., Smith, D.W., Felsenstein, K.M. Dynamics of beta-amyloid reductions in brain, cerebrospinal fluid, and plasma of beta-amyloid precursor protein transgenic mice treated with a gamma-secretase inhibitor. Journal of Pharmacology and Experimental Therapeutics 2005, 312(2), 635-643. View Source
- [2] Zhao, B., Yu, M., Neitzel, M., Marugg, J., Rapala, J., Wang, J., Barten, D.M., Felsenstein, K.M., Lindsley, C.W. Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer's Disease. International Journal of Molecular Sciences 2021, 22(7), 3568. View Source
